2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-

Cytostatic Anticancer SAR

2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)- (CAS 583056-80-8) is a heterocyclic compound featuring a pyran‑2‑one core substituted at the 3‑position with a 5‑phenylfuran‑2‑yl moiety and at the 6‑position with a phenyl group. This distinct structural arrangement, which combines a pyranone lactone with an aryl‑furan motif, places the compound within a class of molecules known for diverse chemical reactivity and biological properties.

Molecular Formula C21H14O3
Molecular Weight 314.3 g/mol
CAS No. 583056-80-8
Cat. No. B12902372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)-
CAS583056-80-8
Molecular FormulaC21H14O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(OC3=O)C4=CC=CC=C4
InChIInChI=1S/C21H14O3/c22-21-17(11-12-19(24-21)16-9-5-2-6-10-16)20-14-13-18(23-20)15-7-3-1-4-8-15/h1-14H
InChIKeyXZUQQHZKLKHFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 583056-80-8: 6-Phenyl-3-(5-phenyl-2-furanyl)-2H-pyran-2-one Procurement & Structural Benchmarking


2H-Pyran-2-one, 6-phenyl-3-(5-phenyl-2-furanyl)- (CAS 583056-80-8) is a heterocyclic compound featuring a pyran‑2‑one core substituted at the 3‑position with a 5‑phenylfuran‑2‑yl moiety and at the 6‑position with a phenyl group . This distinct structural arrangement, which combines a pyranone lactone with an aryl‑furan motif, places the compound within a class of molecules known for diverse chemical reactivity and biological properties . Its molecular formula is C₂₁H₁₄O₃ with a molecular weight of 314.3 g/mol . Unlike simpler pyranones or furanones, this compound presents a unique scaffold for exploring structure‑activity relationships (SAR) in medicinal chemistry and chemical biology .

CAS 583056-80-8: Why Generic Pyranone or Furanone Substitution Is Not Viable


While pyran‑2‑ones and furan‑2‑ones share a common heterocyclic framework, their biological profiles are exquisitely sensitive to substitution patterns . For instance, the extension of a furanone ring to a pyranone can lead to a complete loss of antifungal activity while simultaneously introducing cytostatic effects against resistant colorectal carcinoma cells [1]. Similarly, the specific placement of a 5‑phenylfuran‑2‑yl group at the 3‑position of the pyranone ring—as in CAS 583056-80-8—creates a conjugated π‑system that is absent in simpler analogs like 6‑phenyl‑2H‑pyran‑2‑one (CAS 2128‑90‑7) or 5‑phenylfuran‑2‑one (CAS 2365‑13‑5) . This structural nuance directly impacts target engagement, physicochemical properties, and, ultimately, experimental reproducibility. Therefore, substituting a generic pyranone or furanone for CAS 583056-80-8 without rigorous SAR validation would invalidate any comparative biological or chemical analysis.

CAS 583056-80-8: Quantitative Differentiation Against Closest Analogs


Cytostatic Activity Shift: Pyranone vs. Furanone Scaffold Comparison

The transformation of a furanone scaffold to a pyranone scaffold, a structural change analogous to comparing CAS 583056-80-8 (pyranone core) to a 5‑phenylfuran‑2‑one analog, results in a complete loss of antifungal activity and a concomitant gain in cytostatic potency against resistant colorectal carcinoma cells [1]. While direct data for CAS 583056-80-8 are not available, this class‑level inference underscores that its pyranone framework inherently biases biological activity toward cytostatic rather than antifungal endpoints, differentiating it from furanone‑based compounds.

Cytostatic Anticancer SAR

Enhanced π‑Conjugation and Target Engagement: 6‑Phenyl‑2H‑pyran‑2‑one vs. CAS 583056-80-8

The presence of a 5‑phenylfuran‑2‑yl substituent at the 3‑position of the pyranone ring (CAS 583056-80-8) extends the π‑conjugated system compared to the simpler 6‑phenyl‑2H‑pyran‑2‑one (CAS 2128‑90‑7). While no direct comparative data exist, class‑level SAR studies on related pyranones indicate that extended conjugation correlates with increased binding affinity to certain protein targets (e.g., HIV‑1 protease) [1]. Specifically, 6‑phenyl‑2H‑pyran‑2‑one derivatives with additional aromatic substitution show IC₅₀ values in the low micromolar range (e.g., 0.007–5 µM) against HIV‑1 protease, whereas the unsubstituted core is inactive [1].

π-Conjugation Drug Design Physicochemical Properties

Cytotoxic Potency Against HeLa Cells: 6‑Phenyl‑2H‑pyran‑2‑one vs. CAS 583056-80-8 Class Inference

Natural product derivatives containing a 6‑phenyl‑2H‑pyran‑2‑one core exhibit modest cytotoxicity against HeLa cells, with IC₅₀ values ranging from 28.3 µM to 89.0 µM [1]. In contrast, the extended aromatic system of CAS 583056-80-8, which incorporates a 5‑phenylfuran‑2‑yl group, is expected to enhance cytotoxic potency through increased DNA intercalation or topoisomerase inhibition, as observed in other fused heteroaromatic systems [2]. Although direct data for CAS 583056-80-8 are lacking, the structural precedent suggests a potential order‑of‑magnitude improvement in cytotoxicity compared to the simpler 6‑phenyl‑2H‑pyran‑2‑one.

Cytotoxicity HeLa Anticancer

CAS 583056-80-8: Recommended Research & Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Cytostatic Lead Optimization

Based on the class‑level shift from antifungal to cytostatic activity observed in pyranone analogs [1], CAS 583056-80-8 is ideally suited as a starting scaffold for medicinal chemistry programs targeting resistant cancer cell lines. Its unique 3‑(5‑phenylfuran‑2‑yl) substitution may confer enhanced DNA intercalation or kinase inhibition, warranting evaluation in panels of colorectal, breast, or lung carcinoma cells.

Chemical Biology: Probe for π‑Stacking Interactions in Protein Binding

The extended π‑conjugated system of CAS 583056-80-8, relative to 6‑phenyl‑2H‑pyran‑2‑one, makes it a valuable probe for studying π‑stacking interactions in protein‑ligand complexes [1]. Researchers investigating HIV‑1 protease, kinases, or other targets with aromatic binding pockets can employ this compound to elucidate the contribution of extended aromaticity to binding affinity and selectivity.

Synthetic Methodology: Model Substrate for Cross‑Coupling and Annulation Reactions

The presence of both a pyran‑2‑one lactone and a 5‑phenylfuran‑2‑yl moiety provides a versatile platform for exploring novel synthetic transformations. For example, the pyranone ring can undergo nucleophilic ring‑opening or annulation to generate diverse heterocyclic libraries [1], while the furan ring serves as a handle for further functionalization via electrophilic aromatic substitution or metal‑catalyzed cross‑coupling . This dual reactivity makes CAS 583056-80-8 an attractive building block for diversity‑oriented synthesis.

Material Science: Precursor for Organic Electronic Materials

The extended π‑conjugation and planar structure of CAS 583056-80-8 suggest potential applications in organic electronics, such as organic light‑emitting diodes (OLEDs) or organic field‑effect transistors (OFETs) [1]. Its furan‑pyranone framework could be further elaborated into semiconducting polymers or small‑molecule charge‑transport materials, pending evaluation of its solid‑state packing and electrochemical properties.

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